3-Bromo-4,5-dichloro-2-methylaniline
Description
3-Bromo-4,5-dichloro-2-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₆BrCl₂N and a molecular weight of 283.94 g/mol. Structurally, it features an aniline core substituted with a bromine atom at position 3, chlorine atoms at positions 4 and 5, and a methyl group at position 2. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens (Br, Cl) and the steric bulk of the methyl group. Such substitutions are critical in directing electrophilic aromatic substitution reactions and facilitating cross-coupling processes (e.g., Suzuki or Buchwald-Hartwig reactions).
Properties
Molecular Formula |
C7H6BrCl2N |
|---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-bromo-4,5-dichloro-2-methylaniline |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI Key |
HRFXZPJBWGRFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Chlorinated Methylated Nitrobenzene Derivatives
A common approach involves bromination of a nitrobenzene derivative bearing chlorine and methyl substituents. For example, bromination of 2,4-dichloro-3-methyl-nitrobenzene can be achieved using bromine or brominating agents such as N-bromosuccinimide under catalysis by Lewis acids (e.g., ferric trichloride or aluminum trichloride). The bromination is typically conducted at controlled temperatures (0–60 °C) to ensure regioselectivity and avoid polybromination.
- Catalysts: Ferric trichloride is preferred for its efficiency and mild reaction conditions.
- Brominating agents: Bromine is commonly used for its reactivity and availability.
- Reaction conditions: Temperature control between 0 to 60 °C; molar ratios optimized to favor monobromination.
Reduction of Nitro Group to Amine
The brominated nitro compound is subjected to catalytic hydrogenation to reduce the nitro group to an amine, yielding the corresponding bromo-chloro-methylaniline.
- Catalysts: Platinum on carbon (Pt/C), palladium on carbon (Pd/C), or nickel catalysts are effective.
- Solvents: Methanol or ethanol are commonly employed.
- Conditions: Hydrogenation at mild temperatures (20–40 °C) and pressures (0–1 MPa) to avoid dehalogenation.
- Dehalogenation prevention: Addition of anti-dehalogenation catalysts or controlled reaction parameters prevent loss of bromine substituents during reduction.
Diazotization and Substitution (If Applicable)
For certain synthetic routes, the aniline intermediate may undergo diazotization followed by substitution reactions to introduce or modify halogen substituents. This step involves:
- Treatment with sodium nitrite and acid (e.g., hydrochloric acid) at low temperatures (0–30 °C) to form diazonium salts.
- Subsequent substitution with halide ions in the presence of copper catalysts (e.g., cuprous chloride) to achieve selective halogenation.
This step is less common for direct preparation of 3-bromo-4,5-dichloro-2-methylaniline but is relevant in related halogenation strategies.
Representative Preparation Procedure
Based on analogous halogenated aniline syntheses and supported by patent literature and research data, a representative synthetic route is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Bromination | 2,4-dichloro-3-methyl-nitrobenzene, Br2, FeCl3 catalyst, 30–60 °C | 3-bromo-4,5-dichloro-2-methyl-nitrobenzene |
| 2. Reduction | Pt/C catalyst, H2 gas, methanol solvent, 20–40 °C, 0–1 MPa H2 pressure | This compound |
| 3. Purification | Extraction, washing, drying, recrystallization or chromatography | Pure this compound |
Research Findings and Data Integration
While direct literature specifically on this compound is limited, closely related compounds and synthetic analogues provide detailed insights:
- The use of bromine with ferric trichloride catalyst in bromination steps yields high regioselectivity and purity, as demonstrated in the preparation of related halogenated anilines and benzene derivatives.
- Catalytic hydrogenation with platinum carbon in methanol effectively reduces nitro groups while preserving halogen substituents, minimizing dehalogenation.
- Reaction temperatures and molar ratios critically influence yield and selectivity; for example, bromination at 30–60 °C and hydrogenation at 20–40 °C under mild pressure conditions optimize product formation.
- Post-reaction purification involving aqueous workup, brine washing, drying over MgSO4 or Na2SO4, and chromatographic purification ensures high purity suitable for further applications.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Bromination catalyst | Ferric trichloride (FeCl3) | Enhances regioselectivity |
| Brominating agent | Bromine (Br2) | Effective for selective monobromination |
| Bromination temperature | 30–60 °C | Controls reaction rate and selectivity |
| Reduction catalyst | Platinum on carbon (Pt/C) | Prevents dehalogenation |
| Reduction solvent | Methanol | Common solvent for catalytic hydrogenation |
| Reduction temperature | 20–40 °C | Mild conditions to preserve halogens |
| Reduction pressure | 0–1 MPa hydrogen | Sufficient for reduction without side reactions |
| Diazotization temperature | 0–30 °C (if applicable) | For diazonium salt formation |
| Purification methods | Extraction, washing, drying, chromatography | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Bromo-4,5-dichloro-2-methylaniline with key structural analogs, emphasizing substituent effects, physical properties, and applications:
Structural and Electronic Differences
- Substituent Position : The target compound’s 3-bromo-4,5-dichloro pattern contrasts with 2-Bromo-4,6-dichloroaniline’s 2-bromo-4,6-dichloro arrangement . Positional isomers exhibit distinct reactivity; for example, para-directing groups (e.g., -CH₃) in 3-Bromo-2-methylaniline favor electrophilic substitution at specific sites.
- Steric Hindrance : The 2-methyl group in the target compound introduces steric bulk absent in 3-Bromo-5-methoxyaniline , which may slow nucleophilic attacks or coupling reactions.
Physical Properties and Stability
- Melting Points : While data for the target compound is unavailable, 3-Bromo-4-methylaniline melts at 27–30°C , suggesting that additional chloro substituents could raise melting points due to increased molecular symmetry.
- Storage Conditions : 4-Bromo-2-methylaniline requires storage at 0–6°C , highlighting stability concerns absent in methoxy-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
